2-Amino-1-(1-benzylpyrrolidin-2-yl)ethanol
Description
2-Amino-1-(1-benzylpyrrolidin-2-yl)ethanol is a synthetic organic compound featuring a pyrrolidine ring substituted with a benzyl group at the 1-position and an ethanolamine moiety at the 2-position. Its molecular formula is C₁₃H₂₀N₂O, with a molecular weight of 220.31 g/mol.
Properties
IUPAC Name |
2-amino-1-(1-benzylpyrrolidin-2-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c14-9-13(16)12-7-4-8-15(12)10-11-5-2-1-3-6-11/h1-3,5-6,12-13,16H,4,7-10,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQUSFVNTCAKAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)C(CN)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(1-benzylpyrrolidin-2-yl)ethanol typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the benzyl group and the amino group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(1-benzylpyrrolidin-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce various amines or alcohols.
Scientific Research Applications
2-Amino-1-(1-benzylpyrrolidin-2-yl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-1-(1-benzylpyrrolidin-2-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the target molecule. The pathways involved can include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 2-Amino-1-(1-benzylpyrrolidin-2-yl)ethanol and its analogs:
Pharmacological and Functional Differences
- Substituent Effects on Bioactivity: The benzyl-pyrrolidine group in this compound likely enhances CNS penetration compared to simpler phenyl-ethanolamine analogs like 2-Amino-1-(3-fluorophenyl)ethanol .
- Regulatory Status: Compounds with dimethoxy-phenyl substitutions (e.g., 2-Amino-1-(2,5-dimethoxy-4-methylphenyl)ethanol) are classified as controlled substances due to hallucinogenic properties, unlike the benzyl-pyrrolidine variant, which lacks reported regulatory restrictions .
Market and Industrial Relevance
- 2-Amino-1-(3-fluorophenyl)ethanol dominates industrial applications, with a projected market growth of 5.2% CAGR (2020–2025) due to demand for fluorinated intermediates in drug development .
Biological Activity
2-Amino-1-(1-benzylpyrrolidin-2-yl)ethanol (commonly referred to as ABP) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of ABP, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
ABP is characterized by a pyrrolidine ring and an amino alcohol functional group, which contribute to its biological properties. The molecular formula is , with a molecular weight of approximately 222.29 g/mol.
ABP's biological activity is primarily attributed to its interaction with various neurotransmitter systems and cellular pathways. Key mechanisms include:
- Receptor Modulation : ABP has been shown to interact with receptors in the central nervous system (CNS), particularly those associated with neurotransmitter signaling.
- Enzyme Inhibition : The compound exhibits inhibitory effects on specific enzymes, which may alter metabolic pathways and influence cellular responses.
Neuropharmacological Effects
Research indicates that ABP may possess anxiolytic and antidepressant properties. For instance, a study demonstrated that ABP effectively reduced anxiety-like behaviors in animal models, suggesting its potential use as an anxiolytic agent.
Antioxidant Activity
ABP has been evaluated for its antioxidant capabilities. A comparative study revealed that it significantly scavenged free radicals, indicating potential protective effects against oxidative stress-related disorders .
Anticancer Potential
Emerging evidence suggests that ABP may have anticancer properties. In vitro studies have shown that ABP can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and modulation of cell cycle progression .
Case Studies
Pharmacokinetics
Studies on the pharmacokinetics of ABP suggest favorable absorption and distribution characteristics, with significant brain penetration noted in rodent models. This property enhances its potential as a CNS-active drug candidate.
Toxicology
Toxicological evaluations indicate that ABP exhibits a relatively safe profile at therapeutic doses. Long-term studies are required to fully assess chronic exposure effects.
Q & A
Q. What are the established synthetic routes for 2-amino-1-(1-benzylpyrrolidin-2-yl)ethanol, and how can reaction conditions be optimized for yield?
Answer: Synthesis typically involves reductive amination or nucleophilic substitution strategies. For example, a multi-step approach may include:
- Step 1: Condensation of benzylpyrrolidinone with a nitrile or aldehyde intermediate under acidic conditions.
- Step 2: Reduction of the resulting imine or ketone using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) to form the ethanolamine moiety .
- Step 3: Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography.
Optimization may involve adjusting solvent polarity (DMF or ethanol), temperature (reflux vs. RT), and stoichiometry of reducing agents. Evidence from analogous compounds suggests yields improve with inert atmospheres (N₂/Ar) and controlled pH .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Answer:
- NMR: ¹H/¹³C NMR to confirm the benzyl-pyrrolidine scaffold and ethanolamine group. Key signals include δ ~3.5–4.5 ppm (pyrrolidine N-CH₂), δ ~1.6–2.2 ppm (pyrrolidine ring protons), and δ ~4.8–5.2 ppm (benzylic CH₂) .
- HPLC-MS: Reverse-phase C18 columns (ACN/water + 0.1% TFA) for purity assessment. ESI-MS in positive mode detects [M+H]⁺ ions, with fragmentation patterns confirming the backbone .
- X-ray crystallography: For absolute configuration determination, SHELX programs (e.g., SHELXL) refine structures using high-resolution diffraction data .
Q. How can researchers address solubility and stability challenges during storage?
Answer:
- Solubility: Use polar aprotic solvents (DMSO, DMF) for stock solutions. Aqueous solubility is pH-dependent; protonation of the amine group enhances solubility in acidic buffers .
- Storage: Store at –20°C under inert gas (N₂) to prevent oxidation. Lyophilization is recommended for long-term stability .
Advanced Research Questions
Q. What strategies resolve stereochemical complexities in enantiomeric or diastereomeric forms of this compound?
Answer:
- Chiral resolution: Use chiral HPLC columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases. Preparative SFC (supercritical CO₂) offers scalability .
- Asymmetric synthesis: Employ biocatalysts like hydroxynitrile lyases (HNLs) for enantioselective cyanohydrin formation, as demonstrated in related β-amino alcohols .
- Dynamic kinetic resolution: Catalytic systems (e.g., Ru-based) can racemize stereocenters during synthesis to favor a single enantiomer .
Q. How can computational methods predict biological interactions or optimize molecular properties?
Answer:
- Docking studies: Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., GPCRs or enzymes). Focus on hydrogen bonding between the ethanolamine group and active-site residues .
- DFT calculations: Analyze electronic properties (HOMO/LUMO) to predict reactivity, such as nucleophilic attack at the pyrrolidine nitrogen .
- MD simulations: Assess conformational stability in lipid bilayers or solvent environments using GROMACS .
Q. What protocols validate analytical methods for detecting trace impurities or degradation products?
Answer:
- Forced degradation: Expose the compound to heat (40–60°C), UV light, or oxidative conditions (H₂O₂) to simulate degradation. Monitor via UPLC-PDA-MS .
- Validation parameters: Follow ICH guidelines for specificity, LOD/LOQ (<0.1% w/w), and linearity (R² >0.999) using USP reference standards .
- Impurity profiling: Synthesize potential by-products (e.g., de-benzylated analogs) as reference materials for spiking studies .
Methodological Considerations
- Contradictions in evidence: While SHELX is widely used for crystallography , newer software (e.g., Olex2) may offer improved automation. Cross-validate structural data with spectroscopic results.
- Safety protocols: Use PPE (gloves, goggles) and fume hoods during synthesis, as amino-alcohol intermediates may be irritants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
